(R)-3-(Difluoromethyl)piperidine
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Overview
Description
®-3-(Difluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a difluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct C-H difluoromethylation of piperidines using difluoromethylating agents under radical conditions . This process can be facilitated by using oxazino pyridine intermediates, which are easily accessed from pyridines .
Industrial Production Methods: Industrial production of ®-3-(Difluoromethyl)piperidine may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are examples of methods that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: ®-3-(Difluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidines .
Scientific Research Applications
®-3-(Difluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of ®-3-(Difluoromethyl)piperidine involves its interaction with specific molecular targets. For instance, in drug metabolism, the compound can undergo ring contraction mediated by cytochrome P450 enzymes. This process involves N-H bond activation and subsequent electron-proton transfer, leading to the formation of ring-contracted products .
Comparison with Similar Compounds
2,6-Disubstituted Piperidines: These compounds share a similar piperidine ring structure but differ in the nature and position of substituents.
Difluoromethylated Pyridines: These compounds have a difluoromethyl group attached to a pyridine ring, offering different reactivity and applications.
Uniqueness: ®-3-(Difluoromethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(R)-3-(Difluoromethyl)piperidine is a fluorinated derivative of piperidine, notable for its unique electronic and steric properties due to the difluoromethyl group (CF2H). This compound has garnered attention in medicinal chemistry as a potential building block for various pharmaceutical agents. Its biological activity encompasses interactions with multiple biological targets, including receptors and enzymes involved in critical disease processes.
The difluoromethyl group significantly influences the chemical reactivity of this compound, allowing it to participate in various synthetic reactions. The synthesis of this compound typically involves several methods, focusing on optimizing yields while minimizing environmental impact. Recent advancements have highlighted the importance of these synthetic routes in enhancing the compound's applicability in drug development.
1. Cancer Therapy
Research indicates that this compound and its analogs exhibit promising anticancer activity. For instance, studies have demonstrated that certain derivatives can induce apoptosis in tumor cells and inhibit signaling pathways associated with cancer progression. In particular, one study reported that a compound derived from this piperidine framework showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Neuropharmacology
The compound has also been investigated for its potential in treating neurological disorders. Its interaction with histamine H3 receptors and sigma-1 receptors suggests a dual-action mechanism that may enhance therapeutic efficacy for conditions like narcolepsy and neuropathic pain. A specific derivative demonstrated analgesic properties in both nociceptive and neuropathic pain models, indicating its potential as a multifunctional therapeutic agent .
3. Antimicrobial Activity
This compound has shown antibacterial properties, particularly against multidrug-resistant strains. A study highlighted a derivative that exhibited potent inhibition of bacterial topoisomerases, which are crucial for bacterial DNA replication, thereby demonstrating broad-spectrum antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The following table summarizes some related compounds, their structures, and unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(Difluoromethyl)piperidine | Piperidine derivative | Higher lipophilicity due to additional fluorine |
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride | Bicyclic amine | Enhanced rigidity and potential for different receptor interactions |
1-(Difluoromethyl)cyclopropanecarboxylic acid | Cyclopropane derivative | Distinct reactivity patterns due to ring strain |
These compounds illustrate the diversity within fluorinated piperidines and their potential applications across various domains.
Case Studies
Several case studies have focused on the biological activity of this compound:
- Cancer Treatment : One case study demonstrated that a derivative induced apoptosis in cancer cell lines through specific receptor interactions, supporting its role in targeted cancer therapies.
- Neurological Disorders : Another study evaluated the efficacy of a piperidine-based compound in animal models of neuropathic pain, showing significant reductions in pain responses compared to control groups.
- Antibiotic Resistance : A recent investigation into antimicrobial properties revealed effective inhibition against resistant bacterial strains, highlighting its potential as a new antibiotic agent.
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3R)-3-(difluoromethyl)piperidine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 |
InChI Key |
SAEGBAIURUCXRY-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(F)F |
Canonical SMILES |
C1CC(CNC1)C(F)F |
Origin of Product |
United States |
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